![molecular formula C24H8N2O4S B14684248 5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone CAS No. 31611-29-7](/img/structure/B14684248.png)
5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone is a complex polycyclic aromatic compound that incorporates sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone typically involves multi-step organic reactions. One common method includes the fusion of carbonyl derivatives with elemental sulfur under specific conditions . Another approach involves palladium-catalyzed cyclopentannulation followed by Scholl cyclodehydrogenation .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This often involves optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like FeCl3.
Reduction: Electrochemical reduction can be employed to study its redox properties.
Substitution: It can undergo substitution reactions, particularly involving its nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents include elemental sulfur, palladium catalysts, and oxidizing agents like FeCl3 . Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone has several scientific research applications:
Chemistry: It is used in the study of polycyclic aromatic hydrocarbons and their electronic properties.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of organic semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism by which 5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone exerts its effects involves its interaction with molecular targets through its polycyclic aromatic structure. This interaction can influence electronic properties and reactivity, making it useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
1-Thia-5,7-diazacyclopenta[cd]phenalene: Similar in structure but differs in the arrangement of sulfur and nitrogen atoms.
Benzodithiophene fused cyclopentannulated aromatics: Share similar electronic properties but have different structural frameworks.
Uniqueness
5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone is unique due to its specific arrangement of sulfur and nitrogen atoms within a polycyclic aromatic framework. This unique structure imparts distinct electronic properties and reactivity, making it valuable for specific scientific and industrial applications .
Propiedades
Número CAS |
31611-29-7 |
|---|---|
Fórmula molecular |
C24H8N2O4S |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
15-thia-10,20-diazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone |
InChI |
InChI=1S/C24H8N2O4S/c27-21-9-3-1-7-8-2-4-10-16-12(24(30)26-22(10)28)6-14-20(18(8)16)19-13(31-14)5-11(23(29)25-21)15(9)17(7)19/h1-6H,(H,25,27,29)(H,26,28,30) |
Clave InChI |
DOBOULGDHQSLKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=CC4=C5C3=C1C6=C7C5=C(S4)C=C8C7=C(C=C6)C(=O)NC8=O)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



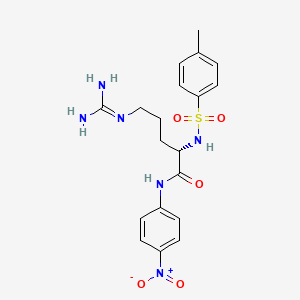
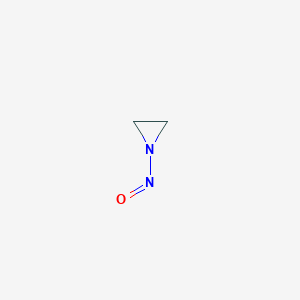
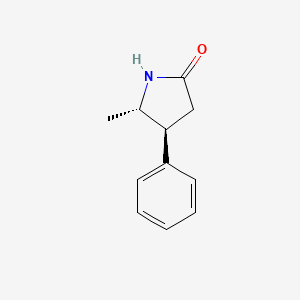
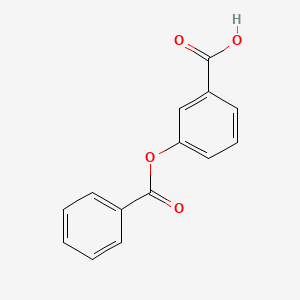
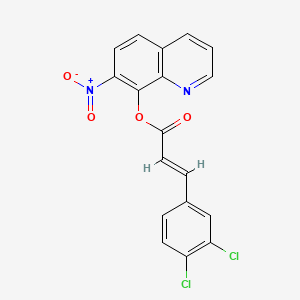
![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide](/img/structure/B14684206.png)
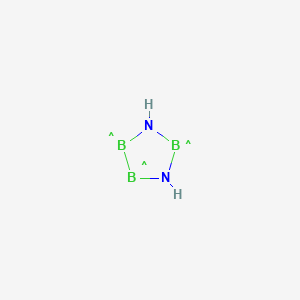

![2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide](/img/structure/B14684223.png)
![3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene](/img/structure/B14684229.png)

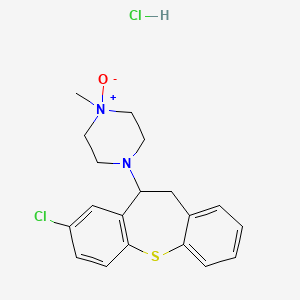
![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)
